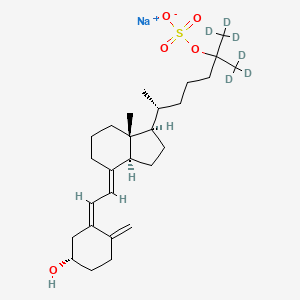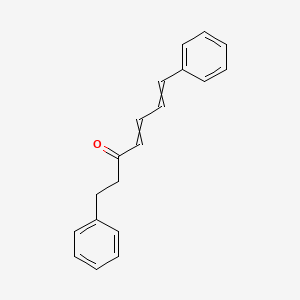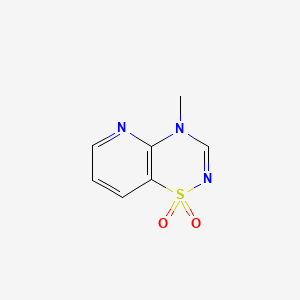
4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 4-methyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide is a heterocyclic compound that contains a pyridine ring fused with a thiadiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine to yield the hydrazide. The hydrazide is subsequently cyclized with sulfur dioxide to form the desired thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can yield thiols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrido(2,3-d)pyrimidines: These compounds share a similar pyridine ring structure but differ in the fused ring system.
Thiadiazoles: These compounds contain a thiadiazole ring but lack the pyridine moiety.
Sulfonamides: These compounds contain a sulfonamide group but have different ring structures.
Uniqueness
4-Methylpyrido(2,3-e)-1,2,4-thiadiazine 1,1-dioxide is unique due to its specific combination of a pyridine ring fused with a thiadiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
70661-84-6 |
|---|---|
分子式 |
C7H7N3O2S |
分子量 |
197.22 g/mol |
IUPAC名 |
4-methylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)6-3-2-4-8-7(6)10/h2-5H,1H3 |
InChIキー |
DTJGMGURMOPTCG-UHFFFAOYSA-N |
正規SMILES |
CN1C=NS(=O)(=O)C2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


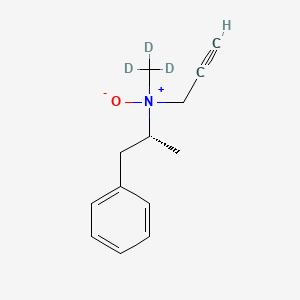
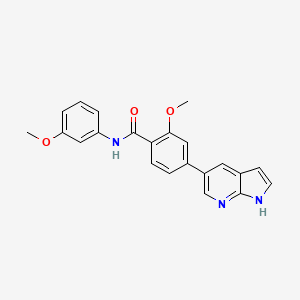
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
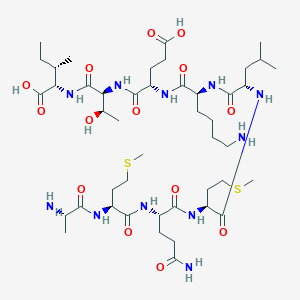
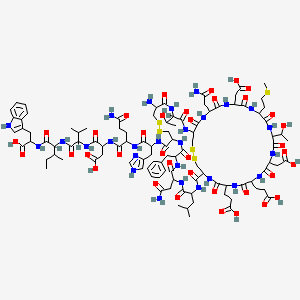
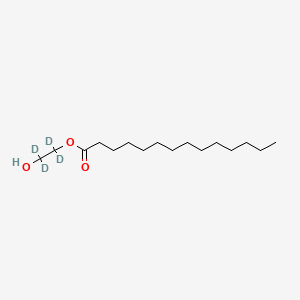
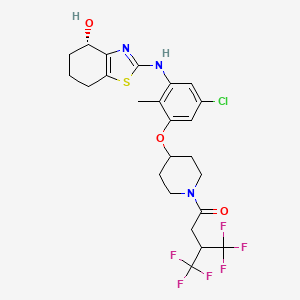
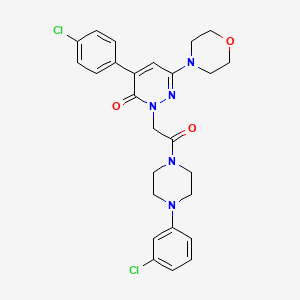
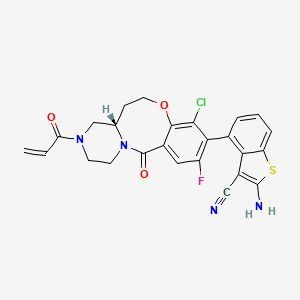
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
